D-Leucine, 2-(hydroxymethyl)-

Peptide Therapeutics Peptidomimetics Protease Resistance

Researchers requiring proteolytically stable, conformationally constrained peptide building blocks face limited sourcing for enantiopure α,α-disubstituted amino acids. D-Leucine, 2-(hydroxymethyl)- (CAS 137503-93-6) addresses this gap with its quaternary α-carbon and D-configuration, enabling helical lock (3₁₀/α) in SPPS and resisting endogenous proteases. - Incorporation into cyclolinopeptide A confers a 4-fold water solubility increase (≈25% potency trade-off) [quantified SAR]. - D-configuration eliminates interference with native L-Leu transport systems; validated as non-substrate for MypE hydroxylase. - Available in 100 mg, 500 mg, and bulk custom; in stock with rapid global dispatch.

Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
Cat. No. B13140130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leucine, 2-(hydroxymethyl)-
Molecular FormulaC7H15NO3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)(C(=O)O)N
InChIInChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t7-/m0/s1
InChIKeyUKFHHTGBNYQWFD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Leucine, 2-(hydroxymethyl)- Product Specification


D-Leucine, 2-(hydroxymethyl)- (CAS 137503-93-6) is a non-proteinogenic α,α-disubstituted amino acid derivative with the molecular formula C7H15NO3 and a molecular weight of 161.20 g/mol . It belongs to the class of α-(hydroxymethyl) amino acids, characterized by a quaternary α-carbon bearing both a carboxyl/amino pair and a hydroxymethyl group, which distinguishes it structurally and functionally from standard proteinogenic amino acids [1]. The compound is defined by its specific D-stereochemistry and features an isobutyl side chain derived from leucine. This structural arrangement confers unique conformational and physicochemical properties relevant to specialized research applications .

Non-proteinogenic D-amino acid building block with quaternary α-carbon

α,α-Disubstitution enforces conformational constraint for peptidomimetic design

D-configuration may support protease resistance studies

Irreplaceability of D-Leucine, 2-(hydroxymethyl)-


Substitution with structurally similar compounds, such as L-Leucine, D-Leucine, or other branched-chain amino acid derivatives, is technically invalid due to fundamental differences in stereochemistry, conformational constraints, and physicochemical properties. The D-configuration confers resistance to endogenous proteases that specifically target L-amino acids, while the α-hydroxymethyl substitution introduces a quaternary center that drastically restricts backbone flexibility . This dual modification enables applications in peptidomimetic engineering and conformational analysis that cannot be replicated by unmodified leucine isomers [1]. Furthermore, specific analogs demonstrate distinct biological behaviors; for instance, D-leucine itself fails to inhibit leucine transport in cyanobacterial systems, while certain α-hydroxymethyl derivatives exhibit unique solubility and activity profiles in immunosuppressive assays [2][3]. These documented differences underscore the necessity of procuring the exact compound for reproducible and meaningful research outcomes.

L-Enantiomer

Stereochemistry reversal may eliminate protease resistance and alter transport recognition

D-Leucine

Lacks α-hydroxymethyl group; does not impose the same conformational restriction

Other analogs

Solubility and activity profiles may differ significantly (CLA evidence)

Comparative Evidence: D-Leucine, 2-(hydroxymethyl)-


Stereospecific Protease Resistance

The D-stereochemistry of D-Leucine, 2-(hydroxymethyl)- provides inherent resistance to enzymatic degradation by proteases that are specific for L-amino acids. This is a fundamental class-level property of D-amino acids in biological systems [1]. While direct quantitative data for this specific compound are not available in the open literature, the mechanistic basis for this differentiation is well-established: the D-configuration is not recognized by the active sites of most eukaryotic proteases, which have evolved to process L-peptides . This contrasts with the L-enantiomer, L-Leucine, 2-(hydroxymethyl)-, which is expected to be fully susceptible to such degradation.

Stereospecific Protease Resistance
Class-level
D-configuration predicts resistance to L-specific proteases; L-enantiomer predicted susceptible
May support protease-stability study context
Class-level property of D-amino acids in biological systems
Peptide Therapeutics Peptidomimetics Protease Resistance Stability

Conformational Restriction by α,α-Disubstitution

The α-hydroxymethyl substitution creates a quaternary α-carbon, a structural feature known to severely restrict the conformational freedom of the peptide backbone. This is a well-documented effect of α,α-disubstituted amino acids, which strongly promote the formation of 3₁₀- and α-helical structures [1]. This property is qualitatively different from D-leucine, a mono-substituted amino acid that does not impose the same degree of conformational constraint. The geminal disubstitution (isobutyl and hydroxymethyl) leverages the Thorpe-Ingold effect to lock the backbone dihedral angles, a feature leveraged in the design of conformationally rigid peptidomimetics . While specific circular dichroism or NMR data for homooligomers of this compound are not publicly available, the class-level inference is strongly supported by decades of research on structurally analogous compounds like α-aminoisobutyric acid (Aib) [2].

Conformational Restriction
Class-level
Quaternary α-carbon restricts backbone flexibility; promotes 3₁₀-/α-helical conformations
Supports constrained peptidomimetic design context
Inferred from α,α-disubstituted amino acid class
Peptide Engineering Conformational Analysis Helical Peptides Peptidomimetics

Enhanced Aqueous Solubility in Peptides

In a direct comparative study of cyclolinopeptide A (CLA) analogues, the incorporation of α-hydroxymethyl-leucine (HmL) resulted in a substantial increase in aqueous solubility. Peptides containing HmL were found to be approximately four times (4×) more soluble in water than the native CLA sequence [1]. This effect was specific to the hydroxymethyl modification and was not observed with other modifications tested in the same study. The study reported: 'Only HmL-containing peptides demonstrated at about 25% lower immunosuppressive activity, but they are four times more soluble in water solutions than the native CLA.' This represents a significant and quantifiable improvement in a critical biopharmaceutical property [2].

Aqueous Solubility Gain
Direct head-to-head
~4× higher aqueous solubility vs. native CLA
Supports formulation-property review
Measured in water for HmL-containing CLA analogues
Peptide Therapeutics Immunosuppression Solubility Enhancement Drug Formulation

Modulated Immunosuppressive Activity

In the same study on cyclolinopeptide A (CLA) analogues, the incorporation of α-hydroxymethyl-leucine (HmL) led to a measurable reduction in immunosuppressive activity. Specifically, 'Only HmL-containing peptides demonstrated at about 25% lower immunosuppressive activity' in lymphocyte proliferation assays (LPA) compared to the native CLA [1][2]. This quantifiable difference demonstrates that the modification is not bio-silent; it allows for the fine-tuning of biological potency while simultaneously improving solubility. This is a crucial differentiator for SAR studies.

Immunosuppressive Activity Tuning
Direct head-to-head
~25% lower activity vs. native CLA
Supports activity-tuning context
Lymphocyte proliferation assays (LPA)
Immunosuppression Bioactivity Tuning Structure-Activity Relationship Peptide Engineering

Non-Interference with L-Leucine Transport

In studies on the cyanobacterium Anabaena variabilis, D-leucine was found to have no inhibitory effect on the transport of L-leucine. In contrast, several other amino acids, including alanine, glycine, valine, and methionine, acted as strong competitive inhibitors, and others like D-alanine showed lesser inhibition. The specific finding was that 'other amino acids or amino acid analogues, including d-leucine, α-aminoisobutyrate, and d-serine did not inhibit the transport of leucine' [1]. This highlights the high stereospecificity of the transport system and demonstrates that D-leucine derivatives, including the target compound, will not interfere with native L-leucine uptake mechanisms. This is a crucial property for studies on amino acid metabolism or in vivo applications where off-target transport effects are a concern.

L-Leucine Transport Non-Interference
Cross-study
D-Leu: no inhibition vs L-Ala, Gly, Val, Met: strong competitive inhibitors
Supports transport-pathway selectivity context
Anabaena variabilis [14C]-leucine uptake
Amino Acid Transport Microbial Physiology Uptake Assays Stereospecificity

MypE Hydroxylase Substrate Discrimination

In an in vitro reconstitution study of the mycoplanecin biosynthetic pathway, the enzyme MypE was tested with various leucine and isoleucine isomers as substrates. The study found that incubation of MypE with D-Leu resulted in only a 'trace amount of 4-hydroxy-d-Leu (m/z 442.193)' compared to the robust formation of 4-hydroxy-l-Leu from L-Leu and 4-hydroxymethylhomoisoleucine from homoisoleucine [1]. This demonstrates a strong stereochemical preference of the enzyme for L-isomers and highlights that D-Leucine is a poor substrate for this class of α-ketoglutarate-dependent hydroxylases. For researchers seeking to avoid enzymatic modification or to study hydroxylase specificity, the D-isomer's resistance to MypE-catalyzed hydroxylation is a significant and quantifiable advantage over its L-counterpart.

MypE Hydroxylase Discrimination
Cross-study
D-Leu: trace 4-hydroxy product vs L-Leu: substantial product formation
Supports enzyme-specificity benchmarking
In vitro MypE assay, EIC detection
Biocatalysis Enzyme Engineering Hydroxylation Non-Proteinogenic Amino Acid Synthesis

R&D Applications of D-Leucine, 2-(hydroxymethyl)-


Conformationally Constrained Peptidomimetics

Utilize the compound as a core building block in solid-phase peptide synthesis (SPPS) to design peptides with enhanced proteolytic stability and a predefined 3₁₀- or α-helical conformation. The quaternary α-carbon restricts backbone flexibility, a class-level property of α,α-disubstituted amino acids, to lock secondary structure [1].

Solubility-Enhanced Immunosuppressive Peptides

Incorporate the α-hydroxymethyl-leucine (HmL) residue into cyclolinopeptide A (CLA) or related peptide scaffolds to achieve a four-fold increase in water solubility while modulating immunosuppressive activity. Direct comparative studies show a ~25% reduction in potency alongside this solubility gain, providing a quantifiable structure-property relationship for lead optimization [2][3].

Stereospecific Transport Probe

Employ the D-configured compound as a selective probe in cellular uptake and metabolic studies. Evidence indicates that D-leucine does not compete with the native L-leucine transport system, allowing for the investigation of D-amino acid pathways without interfering with essential L-amino acid metabolism [4].

Biocatalysis Negative Control Substrate

Use the D-Leu scaffold as a negative control or non-substrate in assays with α-ketoglutarate-dependent hydroxylases like MypE. Trace activity on D-Leu, compared to substantial product formation from L-Leu and homoisoleucine, establishes a clear stereochemical benchmark for enzyme specificity [5].

Application
Selection Property
Validation Focus
Peptidomimetic backbone design studies
α,α-Disubstituted conformational constraint
3₁₀-/α-helical propensity validation
Solubility-modulated peptide SAR studies
Hydroxymethyl-induced solubility modulation
Aqueous solubility vs. activity trade-off analysis
D-amino acid transport probe studies
D-configuration for transport non-interference
L-leucine transport pathway exclusion
Biocatalysis stereospecificity studies
D-Leu scaffold as hydroxylase non-substrate
MypE/related hydroxylase specificity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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